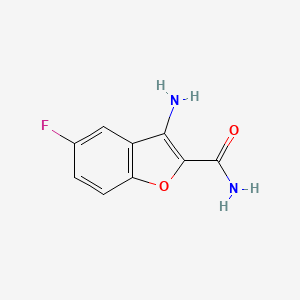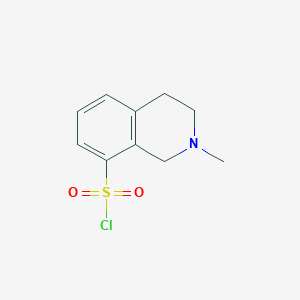
2-methyl-3,4-dihydro-1H-isoquinoline-8-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3,4-dihydro-1H-isoquinoline-8-sulfonyl chloride typically involves the reaction of 2-methyl-3,4-dihydro-1H-isoquinoline with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 8-position of the isoquinoline ring. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the reaction temperature is carefully monitored to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
化学反应分析
Types of Reactions
2-methyl-3,4-dihydro-1H-isoquinoline-8-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride or other reduced derivatives.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, and under anhydrous conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products Formed
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from oxidation reactions.
科学研究应用
2-methyl-3,4-dihydro-1H-isoquinoline-8-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antiviral, and antibacterial activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways and mechanisms.
Industrial Applications: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.
作用机制
The mechanism of action of 2-methyl-3,4-dihydro-1H-isoquinoline-8-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can affect various biochemical pathways, resulting in the desired therapeutic or biological effects.
相似化合物的比较
Similar Compounds
2-methyl-3,4-dihydro-1H-isoquinoline-4,6,7-triol: A derivative with hydroxyl groups at positions 4, 6, and 7.
1,2,3,4-tetrahydroisoquinoline: A fully hydrogenated isoquinoline derivative.
8-Isoquinolinesulfonyl chloride: A similar compound with the sulfonyl chloride group at the 8-position but without the methyl group.
Uniqueness
2-methyl-3,4-dihydro-1H-isoquinoline-8-sulfonyl chloride is unique due to the presence of both the methyl group and the sulfonyl chloride group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of various bioactive compounds and materials.
属性
CAS 编号 |
947499-01-6 |
|---|---|
分子式 |
C10H12ClNO2S |
分子量 |
245.73 g/mol |
IUPAC 名称 |
2-methyl-3,4-dihydro-1H-isoquinoline-8-sulfonyl chloride |
InChI |
InChI=1S/C10H12ClNO2S/c1-12-6-5-8-3-2-4-10(9(8)7-12)15(11,13)14/h2-4H,5-7H2,1H3 |
InChI 键 |
PGWOZBQWJLVIFX-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC2=C(C1)C(=CC=C2)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


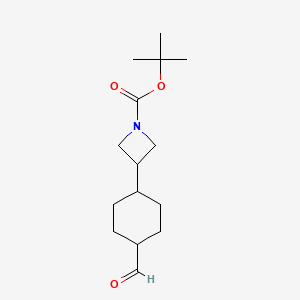
![2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13926038.png)
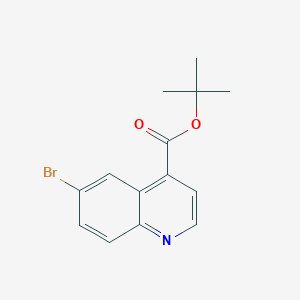
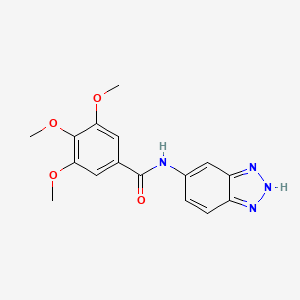


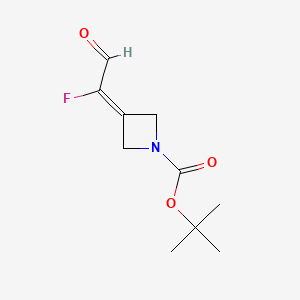
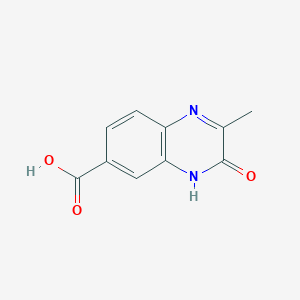

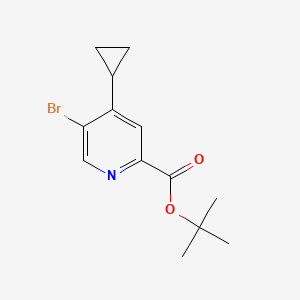
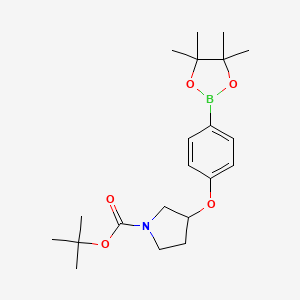
![1,5-Dihydro-4H-pyrrolo[2,3-d]pyridazin-4-one](/img/structure/B13926081.png)
![2-Chloro-7,8-dihydro-8-methyl-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13926084.png)
